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Compound of Interest

2,4-Dibromo-6-
Compound Name:
fluorobenzaldehyde

Cat. No.: B1304670

2,4-Dibromo-6-fluorobenzaldehyde is a polysubstituted aromatic compound of significant
interest in the fields of medicinal chemistry and organic synthesis. Its chemical structure,
featuring a reactive aldehyde group ortho to a fluorine atom and flanked by two bromine atoms,
makes it a highly versatile and valuable building block for the synthesis of complex molecular
architectures. The strategic placement of these functional groups allows for a multitude of
chemical transformations, providing a gateway to novel heterocyclic systems and other intricate
organic molecules. This guide provides a comprehensive overview of its chemical and physical
properties, a plausible synthetic route with mechanistic considerations, its applications in drug
discovery, and essential safety information. The definitive identifier for this compound is its CAS
(Chemical Abstracts Service) number.

CAS Number: 205683-34-7[1][2][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2,4-Dibromo-6-
fluorobenzaldehyde is fundamental for its effective use in research and development. These
properties dictate its solubility, reactivity, and handling requirements.
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Property Value Source

CAS Number 205683-34-7 [112][3114]

Molecular Formula C7H3BrzFO [1][2][4]

Molecular Weight 281.91 g/mol [1114]
2,4-dibromo-6-

IUPAC Name [4]
fluorobenzaldehyde

Assumed based on similar

Appearance Solid (form may vary)
compounds

Purity >97% [1112]
Topological Polar Surface Area

17.07 A2 [1]
(TPSA)
LogP 3.1632 [1]
Storage 4°C, stored under nitrogen [1]

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for 2,4-Dibromo-6-fluorobenzaldehyde are not
extensively published in peer-reviewed journals, a plausible and efficient synthesis can be
devised based on established organic chemistry principles and patent literature for analogous
compounds. A common approach involves the selective bromination of a fluorobenzaldehyde
precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic
Substitution

A logical synthetic route starts with 2-fluoro-4-bromobenzaldehyde, which can be subjected to a
second electrophilic bromination. The fluorine atom is an ortho-, para-director, but it is
deactivating. The existing bromine atom is also an ortho-, para-director and deactivating. The
aldehyde group is a meta-director and strongly deactivating. The regioselectivity of the second
bromination will be directed by the activating effects of the ortho-fluorine and para-bromine,
leading to the desired 2,4-dibromo-6-fluorobenzaldehyde.
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Proposed Synthetic Workflow
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Caption: Proposed synthetic workflow for 2,4-Dibromo-6-fluorobenzaldehyde.

Experimental Protocol (Representative)

Initial Bromination: To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g.,
dichloromethane), a Lewis acid catalyst such as iron(lll) bromide is added. Bromine is then
added dropwise at a controlled temperature. The reaction is monitored by TLC or GC-MS
until the starting material is consumed.

Work-up and Isolation: Upon completion, the reaction is quenched, and the organic layer is
washed, dried, and concentrated to yield the crude 2-fluoro-4-bromobenzaldehyde.
Purification is typically achieved by column chromatography.

Second Bromination: The purified 2-fluoro-4-bromobenzaldehyde is dissolved in a strong
acid, such as sulfuric acid. N-Bromosuccinimide (NBS) is then added portion-wise. The
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strong acid protonates the aldehyde, further deactivating the ring, but the ortho-fluorine and
para-bromine direct the incoming electrophile to the 6-position.

Final Purification: The reaction mixture is carefully poured into ice water, and the precipitate
is collected, washed, and dried. The final product, 2,4-Dibromo-6-fluorobenzaldehyde, can
be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal
Chemistry

Halogenated benzaldehydes are cornerstone building blocks in the synthesis of
pharmaceuticals.[5][6] The unique substitution pattern of 2,4-Dibromo-6-fluorobenzaldehyde
offers medicinal chemists a versatile scaffold for creating diverse and complex molecules.

Orthogonal Reactivity: The aldehyde, fluorine, and two bromine atoms provide multiple,
distinct reactive sites. The aldehyde can undergo a wide range of transformations, including
reductive amination, Wittig reactions, and condensations, to introduce new side chains. The
bromine atoms are amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Fragment-Based Drug Discovery (FBDD): This compound can be considered a "fragment” in
FBDD, a powerful technique for identifying lead compounds by screening small, low-
complexity molecules.[7] The core structure can be elaborated into more potent and
selective drug candidates.[7]

Protein Degrader Building Block: It is classified as a building block for protein degraders,
suggesting its utility in the synthesis of molecules like PROTACs (Proteolysis-Targeting
Chimeras) that are designed to hijack the cell's natural protein disposal system to eliminate
disease-causing proteins.[2]

Bioisosteric Replacement: The fluorine atom is a common bioisostere for a hydrogen atom or
a hydroxyl group. Its incorporation can enhance metabolic stability, improve binding affinity to
target proteins, and modulate the compound's pKa.
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Role as a Versatile Chemical Building Block
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Versatile Halogenated Aromatic
Aldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304670#2-4-dibromo-6-fluorobenzaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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